molecular formula C5H8O B078083 1-Ethoxyprop-1-yne CAS No. 14273-06-4

1-Ethoxyprop-1-yne

Cat. No. B078083
CAS RN: 14273-06-4
M. Wt: 84.12 g/mol
InChI Key: AEENFMCEQQAULS-UHFFFAOYSA-N
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Description

1-Ethoxyprop-1-yne is a chemical compound that is widely used in scientific research. It is a highly reactive alkyne that is used in the synthesis of a variety of organic compounds.

Mechanism Of Action

The mechanism of action of 1-Ethoxyprop-1-yne involves the formation of a covalent bond with nucleophiles such as amines, alcohols, and thiols. This reaction is highly selective and can be used to modify specific functional groups on a molecule. The reaction proceeds through a nucleophilic addition-elimination mechanism.

Biochemical And Physiological Effects

1-Ethoxyprop-1-yne has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause damage to biological molecules such as proteins and nucleic acids. Therefore, caution should be exercised when working with this compound.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-Ethoxyprop-1-yne in lab experiments is its high reactivity and selectivity. It can be used to modify specific functional groups on a molecule without affecting other functional groups. However, its reactivity also makes it difficult to handle and requires special precautions to prevent oxidation and other unwanted reactions.

Future Directions

There are several future directions for research on 1-Ethoxyprop-1-yne. One area of interest is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential as a tool for chemical biology research, such as the modification of proteins and other biomolecules. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine and agriculture.
Conclusion
1-Ethoxyprop-1-yne is a highly reactive alkyne that is widely used in scientific research as a building block for the synthesis of organic compounds. Its mechanism of action involves the formation of covalent bonds with nucleophiles, and it has both advantages and limitations for lab experiments. Further research is needed to fully understand its biochemical and physiological effects and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-Ethoxyprop-1-yne involves the reaction of propargyl alcohol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination reaction to form 1-Ethoxyprop-1-yne as the product. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the alkyne.

Scientific Research Applications

1-Ethoxyprop-1-yne is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is particularly useful in the synthesis of compounds that contain triple bonds, such as alkynes and diynes. These compounds have a wide range of applications in the fields of materials science, pharmaceuticals, and agrochemicals.

properties

CAS RN

14273-06-4

Product Name

1-Ethoxyprop-1-yne

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

1-ethoxyprop-1-yne

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h4H2,1-2H3

InChI Key

AEENFMCEQQAULS-UHFFFAOYSA-N

SMILES

CCOC#CC

Canonical SMILES

CCOC#CC

Origin of Product

United States

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